2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
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Overview
Description
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-fluorobenzoyl group, an N-ethyl group, and a 6-methylpyrimidin-4-amine moiety
Preparation Methods
The synthesis of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2-chloro-6-fluorobenzoyl group: This step often involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate nucleophiles.
Attachment of the N-ethyl group: This can be done through alkylation reactions using ethyl halides under basic conditions.
Formation of the 6-methylpyrimidin-4-amine moiety: This step involves the synthesis of the pyrimidine ring, which can be achieved through condensation reactions involving appropriate precursors.
Chemical Reactions Analysis
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Condensation: The pyrimidine ring can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and a pyrimidine moiety but differs in its substitution pattern and functional groups.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds contain a piperazine ring and a benzothiazole moiety, exhibiting different biological activities.
2-chloro-6-fluorobenzyl derivatives: These compounds share the 2-chloro-6-fluorobenzoyl group but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, particularly in the field of neurodegenerative diseases.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O/c1-3-21-15-11-12(2)22-18(23-15)25-9-7-24(8-10-25)17(26)16-13(19)5-4-6-14(16)20/h4-6,11H,3,7-10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGHQPZTEZGJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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